molecular formula C24H17F3N2O2 B11609537 (E)-2-(m-tolyl)-4-(((3-(trifluoromethyl)phenyl)amino)methylene)isoquinoline-1,3(2H,4H)-dione

(E)-2-(m-tolyl)-4-(((3-(trifluoromethyl)phenyl)amino)methylene)isoquinoline-1,3(2H,4H)-dione

Cat. No.: B11609537
M. Wt: 422.4 g/mol
InChI Key: OCCSJPHQMIHGHJ-UHFFFAOYSA-N
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Description

(E)-2-(m-tolyl)-4-(((3-(trifluoromethyl)phenyl)amino)methylene)isoquinoline-1,3(2H,4H)-dione is a synthetic organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(m-tolyl)-4-(((3-(trifluoromethyl)phenyl)amino)methylene)isoquinoline-1,3(2H,4H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Substitution Reactions:

    Methylene Bridge Formation: The final step involves the formation of the methylene bridge, which can be achieved through a condensation reaction with appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(m-tolyl)-4-(((3-(trifluoromethyl)phenyl)amino)methylene)isoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroisoquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(m-tolyl)-4-(((3-(trifluoromethyl)phenyl)amino)methylene)isoquinoline-1,3(2H,4H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with various biological targets.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structure may be optimized to enhance its pharmacological properties.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-2-(m-tolyl)-4-(((3-(trifluoromethyl)phenyl)amino)methylene)isoquinoline-1,3(2H,4H)-dione would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds such as berberine, papaverine, and noscapine share the isoquinoline core structure.

    Trifluoromethylphenyl Derivatives: Compounds like fluoxetine and celecoxib contain the trifluoromethylphenyl group.

Uniqueness

(E)-2-(m-tolyl)-4-(((3-(trifluoromethyl)phenyl)amino)methylene)isoquinoline-1,3(2H,4H)-dione is unique due to the combination of its isoquinoline core with the m-tolyl and trifluoromethylphenyl groups. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H17F3N2O2

Molecular Weight

422.4 g/mol

IUPAC Name

3-hydroxy-2-(3-methylphenyl)-4-[[3-(trifluoromethyl)phenyl]iminomethyl]isoquinolin-1-one

InChI

InChI=1S/C24H17F3N2O2/c1-15-6-4-9-18(12-15)29-22(30)20-11-3-2-10-19(20)21(23(29)31)14-28-17-8-5-7-16(13-17)24(25,26)27/h2-14,31H,1H3

InChI Key

OCCSJPHQMIHGHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C3=CC=CC=C3C2=O)C=NC4=CC=CC(=C4)C(F)(F)F)O

Origin of Product

United States

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